molecular formula C27H32FN3O4 B2476106 3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897734-85-9

3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No. B2476106
CAS RN: 897734-85-9
M. Wt: 481.568
InChI Key: VAXQAOLNKRIVPC-UHFFFAOYSA-N
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O4 and its molecular weight is 481.568. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

New Phenolic Mannich Bases with Piperazines

This study involves the synthesis of new Mannich bases with the inclusion of piperazines, evaluated for cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds exhibited selective potency in cytotoxic and CA inhibitory activities, suggesting their potential for further design and evaluation in medical research (Gul et al., 2019).

Crystal Structure Analysis

Hydrochloride Salt of Piperazinyl-quinolinone Derivatives

A study on the crystal structure and Hirshfeld surface analysis of hydrochloride salts related to piperazinyl-quinolinone derivatives provided insights into the molecular interactions and structural comparisons with fluorinated analogues. Such analyses are crucial for understanding the physicochemical properties of these compounds (Ullah & Stoeckli-Evans, 2021).

Microwave-Assisted Synthesis and Biological Activities

Hybrid Molecules Derived from Norfloxacin

The microwave-assisted synthesis of hybrid molecules derived from norfloxacin and their subsequent evaluation for antimicrobial activities highlighted the versatility of incorporating piperazine derivatives into therapeutic agents. Some compounds showed excellent antimicrobial activity, indicating their potential as novel antimicrobial agents (Menteşe et al., 2013).

Antioxidant Properties

Antioxidant Properties of Piperazine Derivatives

A study focused on the antioxidant properties of compounds containing piperazine derivatives, evaluated using various assays. The findings suggest that certain piperazine derivatives exhibit significant antioxidant activity, which could be beneficial in designing new antioxidant agents (Malík et al., 2017).

Anticonvulsant and Antimicrobial Activities

Anticonvulsant and Antimicrobial Activities of Kojic Acid Derivatives

Research into kojic acid derivatives containing piperazine groups revealed their potential anticonvulsant and antimicrobial properties. This demonstrates the compound's broader application scope in developing new therapeutic agents for treating seizures and microbial infections (Aytemir et al., 2010).

properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O4/c1-19-17-24(32)25(27(33)31(19)15-16-34-2)26(20-5-4-6-23(18-20)35-3)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h4-10,17-18,26,32H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXQAOLNKRIVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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